Elh6afe6FA

Description

The compound referred to as "Elh6afe6FA" is likely a typographical or encoding error for hexachlorocyclohexane (HCH), a chlorinated cyclic hydrocarbon. Based on the evidence, "Elh6afe6FA" aligns with the hexachlorocyclohexane mixture listed in (CAS: 27154-44-5, EPA ID: 244178). HCH isomers are organochlorine pesticides historically used in agriculture and vector control. The γ-isomer (lindane) is the most biologically active, while other isomers (α, β, δ) are byproducts with distinct properties.

Key properties of "Elh6afe6FA" (HCH mixture):

Properties

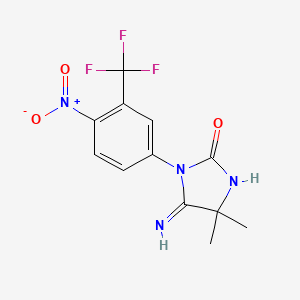

IUPAC Name |

5-imino-4,4-dimethyl-1-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O3/c1-11(2)9(16)18(10(20)17-11)6-3-4-8(19(21)22)7(5-6)12(13,14)15/h3-5,16H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIVFEJATHLJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=N)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63612-49-7 | |

| Record name | 5-Imino-4,4-dimethyl-1-(4-nitro-3-(trifluoromethyl)phenyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-IMINONILUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELH6AFE6FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Elh6afe6FA involves several steps and specific reaction conditions. One common synthetic route includes the reaction of an appropriate halogen-substituted hydrocarbon with a metal, followed by transmetallation and metathesis reactions . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Elh6afe6FA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds.

Scientific Research Applications

Elh6afe6FA has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. Additionally, Elh6afe6FA is used in industrial applications, such as the production of specialized materials and chemicals . Its unique properties make it a valuable compound for research in multiple disciplines.

Mechanism of Action

The mechanism of action of Elh6afe6FA involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to specific proteins or enzymes, thereby affecting their activity . The exact molecular targets and pathways involved depend on the specific application and context in which Elh6afe6FA is used.

Comparison with Similar Compounds

Hexachlorocyclopentadiene (CAS: 608-73-1)

- Structural similarity : Both compounds feature a chlorinated cyclic backbone. However, hexachlorocyclopentadiene has a five-membered ring (cyclopentadiene) with six chlorine atoms.

- Functional differences : Hexachlorocyclopentadiene is primarily a precursor in pesticide synthesis (e.g., aldrin, dieldrin), whereas HCH is an end-use pesticide.

- Toxicity : Hexachlorocyclopentadiene exhibits acute toxicity (LD₅₀: 350 mg/kg in rats) but lower environmental persistence compared to HCH.

Endosulfan (CAS: 115-29-7)

- Structural similarity : Endosulfan is a chlorinated cyclodiene (C₉H₆Cl₆O₃S) with a six-membered ring fused to a dioxathiepin ring.

- Functional overlap : Both HCH and endosulfan are neurotoxic insecticides targeting GABA receptors.

Key differences :

Comparison with Functionally Similar Compounds

Hexachlorodibenzo-p-dioxin (HxCDD; CAS: 34465-46-8)

- Functional similarity : Both HCH and HxCDD are persistent organic pollutants (POPs) with bioaccumulative and toxic properties.

- Structural contrast : HxCDD is a polyhalogenated dibenzo-p-dioxin with two benzene rings, unlike HCH’s single cyclohexane ring.

- Toxicity profile: HCH: Neurotoxic, carcinogenic (α-isomer). HxCDD: Extremely toxic (TEF = 0.1–1.0), endocrine-disrupting effects.

2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1)

- Functional overlap : Used in chemical synthesis and photostabilizers.

- Contrast : Unlike HCH, this brominated compound (C₇H₅BrO₂) has higher solubility (0.687 mg/mL) and lower environmental persistence.

Research Findings and Environmental Impact

- HCH isomers persist in soil for decades, with β-HCH being the most stable due to equatorial chlorine alignment.

- Endosulfan degrades to endosulfan sulfate, which is equally toxic and mobile in aquatic systems.

- Regulatory actions under the Stockholm Convention have reduced HCH and endosulfan use, but legacy contamination remains a global concern.

Biological Activity

Overview of Elh6afe6FA

Elh6afe6FA, also known as (E,E)-1,6-Dibromo-2,4-hexadiene, is an organic compound characterized by its unique structure, featuring two bromine atoms attached to a hexadiene backbone. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its potential biological activities and interactions with biomolecules.

The compound's structure can be represented as follows:

- IUPAC Name : (2E,4E)-1,6-dibromohexa-2,4-diene

- Molecular Formula : C₆H₈Br₂

- CAS Number : 63621-95-4

The geometric configuration of Elh6afe6FA, with both double bonds in the E (trans) configuration, imparts distinct chemical properties that influence its reactivity and biological activity.

Elh6afe6FA exhibits biological activity through its reactivity with various biomolecules. The bromine atoms serve as leaving groups in substitution and elimination reactions, enabling the formation of new chemical bonds. The double bonds provide sites for addition reactions, allowing the compound to participate in diverse chemical transformations.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of Elh6afe6FA against various strains of bacteria and fungi. The compound has shown promising results in inhibiting the growth of several pathogenic microorganisms.

Case Study: Antimicrobial Testing

- Tested Strains : Staphylococcus aureus (including MRSA), Escherichia coli, and Candida species.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : Elh6afe6FA demonstrated significant antimicrobial activity with inhibition zones measuring up to 15 mm against MRSA strains and 12 mm against E. coli.

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Antioxidant Activity

The antioxidant potential of Elh6afe6FA has also been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The results indicate that the compound possesses significant free radical scavenging ability.

Antioxidant Testing Results

- EC50 Value : The effective concentration required to scavenge 50% of DPPH radicals was found to be 55.52 µg/mL.

Comparison with Similar Compounds

Elh6afe6FA can be compared with other halogenated compounds to highlight its unique biological properties:

| Compound | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Elh6afe6FA | Dibromo | Significant | Moderate |

| (Z,Z)-1,6-Dibromo-2,4-hexadiene | Dibromo | Moderate | Low |

| 1,6-Dichloro-2,4-hexadiene | Dichloro | Low | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.